mitogillin
Description
Properties
CAS No. |
1403-99-2 |
|---|---|
Molecular Formula |
C9H14F3NO3 |
Synonyms |
mitogillin |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mitogillin Action
Elucidation of Primary Molecular Targets
The primary molecular target of mitogillin is the ribosome, the cellular machinery responsible for protein synthesis. asm.orgnih.gov By interfering with ribosomal function, this compound effectively halts the production of proteins, a process fundamental to cell survival. researchgate.netrupress.org
Ribosomal Interference and Protein Synthesis Inhibition
This compound is a potent inhibitor of protein synthesis. nih.govuniprot.org Its mode of action involves the enzymatic inactivation of ribosomes, the cell's protein-building factories. researchgate.netucm.es This inhibition is highly efficient, with even small amounts of the toxin capable of shutting down protein production. nih.gov
This compound exhibits remarkable specificity in its targeting of the ribosome. It is a ribotoxin that specifically cleaves a single phosphodiester bond within the large ribosomal subunit's RNA, known as the 28S rRNA in eukaryotes. asm.orgnih.govnih.gov This cleavage occurs at a universally conserved sequence called the sarcin-ricin loop (SRL). researchgate.netnih.govmdpi.com The precise site of cleavage is between guanine (B1146940) 4325 and adenine (B156593) 4326 in the rat ribosome numbering system. researchgate.netnih.gov This single, targeted cleavage is sufficient to enzymatically inactivate the ribosome. researchgate.netucm.es The conservation of the SRL across all living organisms underscores its critical role in ribosome function. nih.gov
Detailed research findings on this compound's interaction with the sarcin-ricin loop have been elucidated through various studies:
| Study Aspect | Finding | Citation |
| Cleavage Site | Cleaves a single phosphodiester bond in the 28S rRNA. | asm.orgnih.gov |
| Target Loop | Specifically targets the universally conserved sarcin-ricin loop (SRL). | researchgate.netnih.govmdpi.com |
| Precise Location | The cleavage occurs between G4325 and A4326 (rat ribosome numbering). | researchgate.netnih.gov |
| Enzymatic Inactivation | A single cleavage event is sufficient to inactivate the ribosome. | researchgate.netucm.es |
The cleavage of the sarcin-ricin loop by this compound has profound consequences for the process of translation, particularly elongation and termination. The SRL is a critical site for the interaction of elongation factors, which are essential for the stepwise addition of amino acids to the growing polypeptide chain. oup.com By damaging the SRL, this compound prevents the binding of these elongation factors, thereby halting the elongation phase of protein synthesis. oup.com This inhibition of the elongation process is a key aspect of this compound's cytotoxic activity. nih.gov
While the primary effect is on elongation, the disruption of the ribosome's functional integrity by this compound can also be inferred to affect termination. The termination of translation, which involves the recognition of stop codons and the release of the completed polypeptide chain, is a complex process also reliant on the proper conformation of the ribosome. google.comwikipedia.orglibretexts.org Damage to a critical component like the SRL would likely interfere with the binding and function of release factors, thus impairing the termination process.
Specificity of Ribosomal Subunit Targeting (e.g., 28S rRNA sarcin-ricin loop)
Nucleic Acid Metabolism Disruption (if mechanistically linked and not basic property)
While the principal mechanism of this compound is the direct inhibition of protein synthesis, there is some evidence to suggest downstream effects on nucleic acid metabolism.
The impact of this compound on DNA synthesis appears to be an indirect consequence of its primary action on protein synthesis. Cells with inhibited protein production will eventually arrest their cell cycle, which would naturally lead to a cessation of DNA replication. Some studies have explored the general use of DNA synthesis as a measure of the effect of various agents on cells, but this does not point to a direct, mechanistically linked inhibition by this compound. nih.gov
There is no direct evidence to suggest that this compound inhibits RNA polymerase or directly affects transcription. RNA polymerases are the enzymes responsible for transcribing DNA into RNA. wikipedia.org this compound's established target is the ribosome and protein synthesis, a post-transcriptional process. Any observed effects on transcription would likely be secondary to the widespread cellular stress and shutdown caused by the cessation of protein production.
DNA Synthesis Inhibition
Downstream Cellular Consequences of this compound Exposure
The ribonucleolytic activity of this compound sets in motion a variety of cellular responses as the cell grapples with the cessation of protein synthesis and the resulting homeostatic imbalance. These consequences are multifaceted and interconnected, contributing collectively to the toxin's cytotoxicity.
This compound is a known inducer of programmed cell death, a controlled and organized process of cellular suicide. researchgate.netgoogle.com This is a key mechanism by which the toxin eliminates target cells. Research has primarily focused on its ability to activate the apoptotic cascade.
Apoptosis is a well-characterized form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or infected cells. nih.gov this compound exposure has been shown to trigger apoptosis in various cell types. researchgate.netasm.org The primary mechanism of apoptosis induction by this compound is linked to its inhibition of protein synthesis, which acts as a significant cellular stressor. researchgate.net This stress can initiate the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. wikipedia.org
The process begins with the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.com This event is a critical juncture in the apoptotic process. mdpi.com Once in the cytosol, cytochrome c associates with Apoptotic Protease-Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex called the apoptosome. mdpi.com The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3. nih.govwikipedia.org These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govwikipedia.org
Studies have demonstrated that this compound, and its close relative α-sarcin, can induce apoptosis in human immature dendritic cells. nih.gov This suggests that the induction of apoptosis may be a strategy employed by Aspergillus fumigatus to evade the host's immune response by eliminating key immune cells. asm.orgnih.gov
Table 1: Key Proteins in this compound-Induced Apoptosis
| Protein | Role in Apoptosis | Reference |
| Cytochrome c | Released from mitochondria to initiate the apoptotic cascade. | mdpi.com |
| Apaf-1 | Binds to cytochrome c to form the apoptosome. | mdpi.com |
| Caspase-9 | Initiator caspase activated by the apoptosome. | nih.govwikipedia.org |
| Caspase-3 | Executioner caspase that dismantles the cell. | nih.govwikipedia.org |
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can act as a survival mechanism under stress, but can also lead to cell death. The role of autophagy in the context of this compound's cytotoxicity is not as well-defined as apoptosis. However, given that autophagy is often triggered by nutrient stress and cellular damage, it is plausible that the inhibition of protein synthesis by this compound could modulate autophagic pathways. elsevier.eselsevier.es In Aspergillus fumigatus itself, autophagy is crucial for survival during periods of nutrient stress. elsevier.esreviberoammicol.com While direct evidence linking this compound to autophagy modulation in target cells is limited, the interplay between apoptosis and autophagy is a complex and highly regulated process, and further research is needed to elucidate the specific role of autophagy in the cellular response to this compound. google.commdpi.com
Exposure to cellular stressors often leads to the activation of cell cycle checkpoints, which are regulatory pathways that halt cell cycle progression to allow for repair or, if the damage is too severe, to initiate cell death. This compound has been implicated in causing cell cycle arrest. polyu.edu.hkdntb.gov.uagoogleapis.comscispace.com The inhibition of protein synthesis would prevent the production of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), which are necessary for the progression through the different phases of the cell cycle. frontiersin.org For instance, the G2/M checkpoint is often activated in response to cellular stress, preventing cells from entering mitosis with damaged DNA or other cellular defects. frontiersin.org While the precise phase of cell cycle arrest induced by this compound requires more detailed investigation, it is a logical consequence of its primary mechanism of action.
The disruption of cellular homeostasis by this compound triggers various stress response pathways. oncotarget.com These pathways are evolutionarily conserved mechanisms that cells use to cope with and adapt to adverse conditions. mdpi.comnih.gov
One of the key stress responses is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comfrontiersin.org MAPK cascades are crucial signaling modules that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. mdpi.comnih.gov In the context of this compound, the inhibition of protein synthesis would undoubtedly be sensed as a major cellular stress, likely leading to the activation of stress-responsive MAPK pathways such as the p38 and JNK pathways. nih.gov
Furthermore, the accumulation of unfolded or misfolded proteins due to the disruption of protein synthesis can lead to Endoplasmic Reticulum (ER) stress. nih.govresearchgate.netplos.org The ER is a central organelle for protein folding and modification, and its proper function is highly dependent on a continuous supply of newly synthesized proteins. When protein synthesis is inhibited, the ER stress response, also known as the Unfolded Protein Response (UPR), is activated. nih.gov This response aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. plos.org
Oxidative stress is another potential consequence of this compound exposure. epa.govoup.commdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. oup.com While the direct link between this compound and ROS production is not firmly established, cellular damage and the activation of other stress pathways can indirectly lead to an increase in ROS levels, further contributing to cellular damage and apoptosis. mdpi.com
Preclinical Research Models and Methodologies for Mitogillin Investigation
In Vitro Cellular Systems for Mechanistic Elucidation
In vitro studies using various cell systems have been instrumental in dissecting the molecular mechanisms of mitogillin's cytotoxic effects. These systems provide a controlled environment to study cellular responses to the toxin.
The cytotoxic activity of this compound has been investigated across a range of cell types, revealing its broad potential. As a ribotoxin, its primary mechanism of action is the cleavage of a single phosphodiester bond in the large ribosomal RNA, which leads to the inhibition of protein synthesis and subsequently, apoptosis. oup.com This fundamental mechanism makes it effective against a wide array of eukaryotic cells.
Studies have demonstrated this compound's effects on both microbial and mammalian cells. For instance, its activity has been characterized in fungal systems, which is relevant to understanding its role in fungal biology. elsevier.es In mammalian systems, various cell lines have been used to explore its potential as an anti-cancer agent. The cytotoxic nature of this compound, while a limitation for systemic use, has been harnessed in the development of immunotoxins, where it is targeted to specific cancer cells. oup.com Research has shown that this compound preferentially targets and kills cells with altered membrane permeability, such as virus-infected or transformed cells. oup.com
Aspergillus fumigatus, a common fungal pathogen, secretes this compound, and the protein has been detected in the urine of patients with invasive aspergillosis, indicating its production during human infection. nih.govasm.org The immunogenic properties of this compound have also been demonstrated, with specific antibodies detected in patients with aspergilloma. nih.govasm.org
Table 1: Examples of Cell Lineages Used in this compound Research
| Cell Lineage | Organism/Tissue of Origin | Research Focus |
| Fungal Cells | Aspergillus species | Understanding the biological role and secretion of this compound. elsevier.es |
| Mammalian Cancer Cell Lines | Various human tumors | Investigating cytotoxic effects and potential for anti-cancer therapies. oup.comnih.gov |
| Immune Cells | Human dendritic cells | Studying immunomodulatory effects and induction of apoptosis. elsevier.es |
High-throughput screening (HTS) methodologies are crucial for efficiently assessing the biological activity of compounds like this compound against a large number of targets or in various conditions. nih.govbmglabtech.com HTS allows for the rapid screening of chemical and biological compounds to identify "hits" or "leads" for further development. bmglabtech.com This is typically achieved through automated processes involving robotics, liquid handling devices, and sensitive plate readers. bmglabtech.com
For a compound like this compound, HTS can be employed to:
Identify novel cellular targets beyond the ribosome.
Screen for synergistic or antagonistic interactions with other compounds.
Evaluate its efficacy across a wide panel of cancer cell lines to identify particularly sensitive types. nih.gov
Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for numerous compounds in a single experiment, providing more detailed pharmacological data than traditional single-concentration screening. nih.gov This method can precisely classify compounds based on their potency and efficacy, making it a powerful tool for chemical genomics and lead identification. nih.gov While specific HTS campaigns focused solely on this compound are not extensively detailed in the public domain, the principles of HTS are broadly applicable to its investigation. nih.govmdpi.com
Advanced imaging techniques are vital for visualizing the cellular and molecular events that occur in response to this compound treatment. numberanalytics.com These methods provide spatial and temporal information that complements biochemical assays.
Techniques such as fluorescence microscopy can be used to observe morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation. Specific fluorescent probes can track the localization of this compound within the cell or monitor the integrity of cellular organelles like mitochondria. For example, studies on the related ribotoxin α-sarcin have utilized imaging to observe its effects.
More advanced techniques that could be applied to this compound research include:
Confocal Microscopy: Provides high-resolution optical images with the ability to create 3D reconstructions of cells, allowing for detailed analysis of subcellular protein localization and interactions.
Live-Cell Imaging: Enables the real-time monitoring of cellular processes in response to this compound, offering dynamic insights into the kinetics of its cytotoxic effects.
Electron Microscopy: Offers ultrastructural details of cellular damage, such as changes to the ribosome structure or mitochondrial morphology.
Advanced imaging can also be used to assess the in vivo distribution and tumor-targeting of this compound-based immunotoxins. numberanalytics.comnih.govfrontiersin.orgwvumedicine.org
High-Throughput Screening Methodologies for Biological Activity Assessment
In Vivo Animal Models for Investigating Biological Efficacy and Mechanisms
Rodent models, particularly mouse xenograft models, are widely used in cancer research to test the efficacy of potential therapeutics. nih.govnih.govmdpi.com In a xenograft model, human tumor cells are transplanted into immunocompromised mice, allowing the tumor to grow in a living system. nih.gov These models are valuable for assessing the in vivo anti-tumor effects of substances like this compound and its immunoconjugates. nih.gov
For instance, studies with immunotoxins based on the related ribotoxin α-sarcin have demonstrated significant tumor growth reduction in nude mice bearing human colorectal cancer xenografts. nih.gov Similar models would be applicable for evaluating this compound-based therapies. Patient-derived tumor xenografts (PDTXs), where tumor tissue from a patient is directly implanted into a mouse, are considered to more accurately reflect the heterogeneity and microenvironment of human cancers. oatext.complos.org
In the context of infectious diseases, animal models of aspergillosis have been used to study the in vivo expression and role of this compound during infection. nih.gov For example, this compound has been detected in the kidney cells of mice infected with A. fumigatus, particularly in necrotic regions surrounding fungal colonies. asm.org
Table 2: Types of Rodent Models for this compound Research
| Model Type | Description | Application in this compound Research |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice. mdpi.com | To evaluate the anti-tumor efficacy of this compound and its derivatives against specific cancer types. nih.govnih.gov |
| Patient-Derived Tumor Xenograft (PDTX) | Fragments of a patient's tumor are implanted into immunocompromised mice. oatext.com | To assess the therapeutic response in a model that better recapitulates the original human tumor's characteristics. plos.org |
| Infection Models | Mice are infected with Aspergillus fumigatus to mimic invasive aspergillosis. | To study the expression and pathogenic role of this compound during infection. nih.gov |
A variety of methodologies are used to assess the biological outcomes of this compound treatment in animal models, short of clinical endpoints in humans. These assessments provide crucial data on efficacy and mechanism of action.
In anti-cancer studies using xenograft models, key outcome measures include:
Tumor Growth Inhibition: This is the most common endpoint, where tumor volume is measured regularly over the course of the treatment.
Histopathological Analysis: At the end of a study, tumors and major organs are collected for histological examination to assess for necrosis, apoptosis, and changes in tumor morphology.
Biomarker Analysis: The expression of specific proteins or genes within the tumor tissue can be analyzed to confirm the mechanism of action. For example, one could measure the inhibition of protein synthesis or the induction of apoptotic markers.
In infectious disease models, biological outcomes can be assessed by:
Fungal Burden: The amount of fungus in infected organs (e.g., lungs, kidneys) is quantified, often through colony-forming unit (CFU) counts or quantitative PCR (qPCR). nih.gov
Host Immune Response: The levels of various cytokines and the infiltration of immune cells into the site of infection can be measured to understand the host's response to the infection and the influence of this compound.
These preclinical assessments are critical for determining whether a compound like this compound warrants further investigation in clinical trials. mdpi.com
Evaluation in Established Rodent Models for Disease Research (e.g., xenograft models)
Comparative Studies with Other Bioactive Compounds and Analogues in Research Settings
In preclinical research, the unique properties of this compound are often elucidated through comparative studies with other bioactive compounds, particularly its close analogues within the ribotoxin family and other ribosome-inactivating proteins (RIPs) that share a similar target. These investigations are fundamental to understanding its specific mechanism of action, structure-function relationships, and evolutionary context.
Research settings utilize a variety of methodologies to compare this compound with other molecules. These include amino acid sequence alignments, three-dimensional structure comparisons, ribonucleolytic activity assays, and immunological cross-reactivity tests. nih.govmdpi.com Such studies have revealed a high degree of conservation among fungal ribotoxins. oup.com
Comparisons with Fungal Ribotoxin Analogues
This compound belongs to a highly conserved family of fungal ribotoxins. Its most frequently studied analogues are α-sarcin (from Aspergillus giganteus) and restrictocin (B1170600) (also from Aspergillus restrictus). oup.comucm.es Comparative analyses show that these proteins share significant amino acid sequence homology, often exceeding 85%. oup.com This high degree of similarity is reflected in their shared structural core and conserved three-dimensional structures. oup.com
The primary basis for their comparison is their identical, highly specific ribonucleolytic activity. nih.govhku.hk this compound, α-sarcin, and restrictocin all function by cleaving a single phosphodiester bond at a universally conserved site within the large ribosomal RNA (rRNA), known as the sarcin-ricin loop (SRL). nih.govhku.hkresearchgate.net This action enzymatically inactivates the ribosome, potently inhibiting protein synthesis. researchgate.net The allergen Asp f I, from the pathogenic fungus Aspergillus fumigatus, has been identified as being identical to this compound, providing a key link between its toxic function and its role in fungal pathogenicity. ucm.es
Immunological studies further underscore the close relationship between these ribotoxins. For instance, a monoclonal antibody developed against this compound was found to cross-react with α-sarcin and restrictocin, indicating that they share a conserved epitope. mdpi.com Despite these similarities, minor differences exist. In one study comparing secreted proteins from various Aspergillus species, an antibody specific to this compound did not recognize a protein from A. giganteus suspected to be α-sarcin, suggesting distinct antigenic properties despite high sequence homology (84.7% identity). oup.com
Phylogenetic analyses based on primary sequences have allowed for the classification of ribotoxins into distinct groups. One group includes α-sarcin, while another contains this compound and very similar toxins, and a third group is comprised of ribotoxins like clavin. ucm.es
Comparisons with Other Ribosome-Inactivating Proteins (RIPs)
A critical area of comparative research involves contrasting this compound with RIPs from different origins, such as plants and bacteria. The most well-known plant RIP is ricin. While both this compound and ricin target the same sarcin-ricin loop in the ribosome, their enzymatic mechanisms are fundamentally different. core.ac.ukmdpi.com
This compound (Fungal Ribotoxin): Acts as a highly specific ribonuclease, hydrolyzing a single phosphodiester bond. nih.govcore.ac.uk
Ricin (Plant Type II RIP): Functions as an RNA N-glycosidase, removing a single adenine (B156593) base from the rRNA backbone. core.ac.uk
This mechanistic distinction is a cornerstone of comparative studies. Another protein used for comparison is angiogenin, which possesses ribosome-inactivating properties but is less specific than fungal ribotoxins, as it has been shown to digest both 18S and 28S rRNAs. ucm.es
Comparisons with Non-Toxic Analogues and Mutants
To understand the structural basis of its toxicity, this compound has been compared to non-toxic fungal ribonucleases, such as RNase T1. oup.com These studies support the hypothesis that ribotoxins are a form of "natural genetically engineered" toxins, where a non-toxic ribonuclease appears to have acquired specific ribosome-targeting domains, conferring potent and specific cytotoxicity. ucm.esnih.govhku.hk
Further research has involved the creation and analysis of this compound analogues through site-directed mutagenesis. By constructing deletion mutants, researchers have identified specific regions and motifs in the this compound sequence that are not present in less specific ribonucleases. nih.govhku.hk These motifs are crucial for targeting the ribosome and modulating the toxin's catalytic activity. nih.govhku.hk
The table below summarizes the key comparative findings from research settings.
Table 1: Comparative Properties of this compound and Related Bioactive Compounds
| Compound/Analogue | Source Organism/Origin | Family / Type | Mechanism of Action | Key Comparative Research Finding |
|---|---|---|---|---|
| This compound | Aspergillus restrictus | Fungal Ribotoxin | Specific ribonuclease; cleaves a single phosphodiester bond in the SRL of 28S rRNA. nih.govhku.hk | Identical to the allergen Asp f I; shows high sequence and structural homology with α-sarcin and restrictocin. oup.comucm.es |
| α-Sarcin | Aspergillus giganteus | Fungal Ribotoxin | Specific ribonuclease; cleaves the same phosphodiester bond in the SRL as this compound. oup.comucm.es | Shares >85% sequence similarity with other ribotoxins and cross-reacts with some this compound antibodies. mdpi.comoup.com |
| Restrictocin | Aspergillus restrictus | Fungal Ribotoxin | Specific ribonuclease; cleaves the same phosphodiester bond in the SRL as this compound. mdpi.comoup.com | Its X-ray structure, being a close relative of this compound, supports the hypothesis of ribotoxins as naturally engineered ribonucleases. nih.govhku.hk |
| Ricin | Ricinus communis (Castor Bean) | Plant Type II RIP | RNA N-glycosidase; removes a single adenine base from the SRL. core.ac.uk | Targets the same rRNA loop as this compound but through a different enzymatic activity (depurination vs. bond cleavage). core.ac.ukmdpi.com |
| RNase T1 | Aspergillus oryzae | Fungal Ribonuclease | Guanyl-preferring ribonuclease with broad specificity. | Considered a non-toxic structural analogue; lacks the specific ribosome-targeting domains found in this compound. oup.com |
| Angiogenin | Human | Ribonuclease | Ribonuclease; digests both 18S and 28S rRNA. | Possesses ribosome-inactivating properties but is significantly less specific in its action compared to this compound. ucm.es |
Compound List
Biosynthesis, Structural Modification, and Structure Activity Relationships in Academic Research
Elucidation of Mitogillin Biosynthetic Pathways from Natural Producers
The biosynthesis of this compound, a ribotoxin produced by fungi such as Aspergillus fumigatus, has been a subject of significant research to understand how this potent protein is constructed in nature. elsevier.esreviberoammicol.com
Identification of Key Enzymatic Steps and Gene Clusters
This compound is encoded by the aspf1 gene (also known as mitF or res) in Aspergillus fumigatus. elsevier.esnih.gov This gene is part of the complex genetic machinery that the fungus uses to produce a variety of secondary metabolites. plos.org Research has shown that the expression of aspf1 is influenced by other regulatory genes. For instance, the transcription factor SltA has been found to govern the expression of numerous secondary metabolite gene clusters, including the one containing the gene for this compound. plos.org Deletion of the sltA gene leads to a significant decrease in aspf1 mRNA levels, indicating that SltA is a key regulator in the this compound biosynthetic pathway. plos.org
The production of mycotoxins and other secondary metabolites in Aspergillus species often occurs in physically linked groups of genes known as biosynthetic gene clusters. plos.org In A. fumigatus, at least 33 of these clusters have been identified. plos.org The regulation of these clusters is intricate; for example, while the regulator LaeA controls many gene clusters, SltA appears to regulate them through a different mechanism, as some clusters are up-regulated in ΔsltA mutants, which is not observed in ΔlaeA mutants. plos.org The identification of these genes and their regulators is a crucial step in mapping the complete biosynthetic pathway of this compound.
| Gene/Regulator | Organism | Function in this compound Biosynthesis | Reference |
| aspf1 (mitF, res) | Aspergillus fumigatus | Encodes the this compound protein. | elsevier.esnih.gov |
| SltA | Aspergillus fumigatus | Transcription factor that positively regulates the expression of the aspf1 gene. | plos.org |
| LaeA | Aspergillus fumigatus | A global regulator of secondary metabolism, but appears to act via a different mechanism than SltA. | plos.org |
Genetic Engineering Approaches for Pathway Manipulation (e.g., Pichia pastoris expression systems)
Genetic engineering techniques are pivotal for both studying and manipulating the biosynthetic pathways of complex proteins like this compound. ipqwery.comucm.es The yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a powerful and widely used host system for the production of recombinant proteins, including those of pharmaceutical interest. mdpi.commdpi.comnih.gov Its advantages include the capacity for high-density fermentation, a strong and tightly regulated promoter system (often the alcohol oxidase 1, AOX1, promoter), and the ability to secrete proteins, which simplifies purification. mdpi.commdpi.com
Researchers have successfully engineered P. pastoris to produce a variety of complex molecules. mdpi.commdpi.com These efforts often involve the use of advanced genetic tools like the CRISPR/Cas9 system for efficient genome editing, which allows for precise insertion, deletion, or replacement of genes. mdpi.commdpi.com Such pathway manipulation can involve introducing heterologous genes to create a new biosynthetic pathway or modifying existing ones to enhance the production of a target compound. mdpi.com For instance, engineering the acetyl-CoA supply, a key precursor for many biosynthetic pathways, has been a successful strategy to increase the yield of desired products in P. pastoris. mdpi.com While specific examples detailing the complete heterologous biosynthesis of this compound in P. pastoris are not extensively documented in the provided results, the established success of this expression system for other complex proteins suggests its high potential for producing this compound for research purposes. ipqwery.commdpi.comnih.gov
Chemical Synthesis and Semisynthesis of this compound and Its Derivatives for Research
The synthesis of this compound and its analogs is crucial for creating research tools to probe its function and for developing new molecules with potentially valuable properties. Both total chemical synthesis and semisynthesis approaches have been employed for related complex natural products. nih.govuni-muenster.dersc.org
Total synthesis involves the complete chemical construction of a molecule from simpler, commercially available starting materials. For instance, synthetic approaches towards the related mitomycin family of compounds have been developed, showcasing the complexity of creating such intricate structures. nih.govrsc.org These multi-step syntheses often require the development of novel chemical reactions and strategies for controlling stereochemistry. rsc.org
Semisynthesis, on the other hand, starts with a naturally produced, structurally complex molecule and chemically modifies it to create derivatives. uni-muenster.demdpi.com This approach can be more efficient than total synthesis when the core structure of the natural product is readily available. It allows for the site-selective incorporation of probes, unnatural amino acids, or other modifications. uni-muenster.demdpi.comscispace.com Techniques like expressed protein ligation (EPL) and protein trans-splicing with split inteins are powerful tools in semisynthesis, enabling the assembly of proteins from a combination of recombinant and chemically synthesized polypeptide fragments. uni-muenster.demdpi.com These methods have been used to create labeled proteins for spectroscopic studies and to link targeting moieties to ribonucleases in a way that helps them evade natural inhibitors. mdpi.comscispace.com While direct examples of this compound synthesis are sparse in the search results, the methodologies for synthesizing and modifying related complex molecules like mitomycins and other proteins are well-established. nih.govdntb.gov.uadntb.gov.ua
Structure-Activity Relationship (SAR) Studies for Mechanistic Insight
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological function. gardp.orgoncodesign-services.comnih.gov By systematically modifying the molecule's structure and assessing the impact on its activity, researchers can identify the key components responsible for its biological effects. gardp.orgoncodesign-services.com
Identification of Pharmacophore Elements for Biological Activity
A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for a molecule's biological activity. researchgate.netcutm.ac.in For this compound, a fungal ribotoxin, its activity is to inhibit protein synthesis by cleaving a specific phosphodiester bond in the α-sarcin/ricin loop (SRL) of ribosomal RNA. nih.gov
Research has revealed that this compound is essentially a natural derivative of a T1/U2-like ribonuclease that has acquired additional domains to confer its high specificity. nih.gov SAR studies using site-directed mutagenesis have been instrumental in identifying key amino acid residues and domains critical for its function. nih.gov
Key functional domains and residues identified through SAR studies include:
Ala1-Tyr24 (B1-L1-B2 domain): This N-terminal domain is involved in target selection and specificity. nih.gov
Lys106-Lys113 (L4 region): This region is also crucial for the protein's specific activity. nih.gov
Asn7: A mutation of this residue to alanine (B10760859) (Asn7Ala) resulted in altered ribonuclease activity, highlighting its importance. nih.gov
Lys111: Substituting this residue with glutamine (Lys111Gln) led to diminished substrate specificity, confirming the role of the L4 region in target recognition. nih.gov
These studies demonstrate that both the general ribonuclease activity and the specific domains that guide the enzyme to its ribosomal target are essential pharmacophore elements for this compound's potent biological action. nih.gov
| Domain/Residue | Location | Role in Activity | Impact of Mutation | Reference |
| Ala1-Tyr24 | N-terminus | Target selection and specificity | - | nih.gov |
| Lys106-Lys113 | L4 region | Target selection and specificity | - | nih.gov |
| Asn7 | B1-L1-B2 domain | Ribonuclease activity | Asn7Ala mutation alters activity | nih.gov |
| Lys111 | L4 region | Substrate specificity | Lys111Gln mutation diminishes specificity | nih.gov |
Mechanisms of Resistance to Mitogillin in Research Models
Intrinsic and Acquired Resistance Mechanisms in Cell Lines and Model Organisms
Resistance to a cytotoxic agent like mitogillin can be intrinsic, where an organism has inherent traits that confer tolerance, or acquired, developing in response to exposure.
A primary and well-documented mechanism of drug resistance in fungi is the active transport of toxic compounds out of the cell via efflux pumps. mdpi.com These transport proteins, located in the cell membrane, play a crucial role in intrinsic tolerance and acquired resistance to a wide array of structurally diverse xenobiotics, including antifungal drugs. nih.govnih.gov In Aspergillus fumigatus, the fungus that produces this compound, a large number of genes encoding putative multidrug resistance efflux pumps have been identified. These predominantly belong to two major superfamilies: the ATP-binding cassette (ABC) and the Major Facilitator Superfamily (MFS). elsevier.es
While direct evidence demonstrating that efflux pumps actively transport this compound is limited in the current literature, their role in general antifungal resistance is well-established. dovepress.com Transcriptomic studies on A. fumigatus have shown that exposure to stress-inducing agents like azole compounds leads to the differential regulation of membrane efflux transporters. nih.gov Overexpression of these pumps reduces the intracellular concentration of a drug, preventing it from reaching its target at a sufficient concentration to exert its toxic effect. It is a plausible, though not yet definitively proven, hypothesis that the overexpression or enhanced activity of specific ABC or MFS transporters could confer resistance to this compound by preventing the toxin from reaching its cytosolic target, the ribosome.
Table 1: Major Efflux Pump Superfamilies Implicated in Fungal Drug Resistance
| Superfamily | Energy Source | General Substrates | Relevance to Aspergillus fumigatus |
| ATP-binding cassette (ABC) | ATP Hydrolysis | Azoles, various xenobiotics | Implicated in multidrug resistance; multiple genes identified in the A. fumigatus genome. |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Wide range of small solutes, drugs | The most common transporter family in fungi; associated with resistance to various antifungals. |
This compound exerts its cytotoxicity through a highly specific mechanism: it functions as a ribonuclease that cleaves a single phosphodiester bond within a universally conserved sequence in the large ribosomal RNA (rRNA) known as the sarcin-ricin loop (SRL). ucm.esresearchgate.netresearchgate.net This cleavage irreversibly inactivates the ribosome, halting protein synthesis and leading to apoptosis. researchgate.netoup.com
Resistance through target modification would necessitate a mutation in the SRL of the 28S rRNA. However, this sequence is one of the most highly conserved regions of RNA across all domains of life, reflecting its critical role in ribosome function. ucm.es A mutation at this site would likely be lethal or severely compromise ribosomal function, making it an improbable mechanism for developing viable resistance. Studies on ribotoxins suggest that differential sensitivity between cell types is often determined by the toxin's ability to cross the cell membrane to access the cytosol, rather than by differences in the ribosomes themselves. ucm.esnih.gov While modification of ribosomal RNA, such as through methylation by specific enzymes, is a known mechanism of resistance to other classes of ribosome-targeting antibiotics, journalagent.comresearchgate.netnih.gov there is no direct evidence to date suggesting this occurs as a resistance mechanism to this compound.
Upregulation of DNA damage response (DDR) pathways is a known mechanism of resistance to chemotherapeutic agents that directly cause DNA lesions. frontiersin.org These pathways, involving a network of sensor and effector proteins, detect DNA damage and coordinate cell cycle arrest and repair. mdpi.commdpi.com
This compound's primary mode of action is not direct DNA damage but the inhibition of protein synthesis via rRNA cleavage. researchgate.netuniprot.org The cellular death that follows is a downstream consequence of translational arrest. oup.com While some ribosome-inactivating stressors have been shown to induce cell cycle arrest, which can contribute to chemoresistance against other agents, mdpi.com a direct link between the upregulation of DNA repair pathways and a specific survival advantage against this compound has not been established in the reviewed literature. The cellular response to this compound is primarily centered on the consequences of ribosome inactivation, and it is not currently understood to be a direct trigger for the canonical DNA damage repair pathways.
Target Modification or Bypass Mechanisms
Genetic and Transcriptomic Profiling of Resistant Models
The use of high-throughput genetic and transcriptomic analyses, such as RNA-sequencing (RNA-seq), is a powerful tool for elucidating the molecular basis of drug resistance. frontiersin.orgmdpi.com Such studies can identify differentially expressed genes and dysregulated pathways in resistant strains compared to their susceptible counterparts. nih.govfrontiersin.org For example, transcriptomic analyses of antifungal-resistant Candida and Aspergillus species have successfully identified the upregulation of genes encoding efflux pumps and alterations in metabolic pathways as key resistance mechanisms. nih.govfrontiersin.org
However, a review of the available scientific literature indicates a gap in research specifically applying these techniques to this compound-resistant models. While researchers have created this compound-deficient mutants by knocking out the encoding gene (mitF) for functional studies, nih.govescholarship.org there are no published reports detailing the transcriptomic or genomic profile of a cell line or model organism with acquired resistance to this compound. Such studies would be invaluable for definitively identifying the genes and pathways responsible for resistance, moving beyond the hypothesized roles of mechanisms like efflux pump modulation.
Mitogillin As a Research Tool and Chemical Probe
Application in Understanding Fundamental Biological Processes
Mitogillin's primary utility as a research tool stems from its precise and potent mechanism of action as a ribosome-inactivating protein (RIP). cdnsciencepub.com It functions as a highly specific ribonuclease, providing researchers with a molecular scalpel to probe the intricacies of protein synthesis, one of life's most fundamental processes. oup.com
The toxin targets the large ribosomal subunit (60S in eukaryotes) and enzymatically cleaves a single phosphodiester bond within the 28S ribosomal RNA (rRNA). nih.gov This cleavage occurs at a universally conserved sequence known as the α-sarcin loop (SRL), specifically between guanosine (B1672433) G4325 and adenosine (B11128) A4326 in the rat ribosome numbering system. nih.gov The SRL is a critical component of the ribosomal machinery, playing a pivotal role in the interaction of the ribosome with elongation factors during the translocation step of protein synthesis. oup.com By inactivating this single, crucial site, this compound potently inhibits protein synthesis, leading to cell death. researchgate.net
The exquisite specificity of this compound allows researchers to study the functional consequences of a precise lesion in the ribosome. This has been instrumental in:
Elucidating Ribosome Function: Studies using this compound and its homologues have confirmed the central role of the SRL in elongation factor-dependent GTP hydrolysis and the binding of aminoacyl-tRNA. oup.com Its action provides a clear demonstration of how a single molecular event can halt the entire process of translation.
Investigating Protein-RNA Interactions: The interaction between this compound and the ribosome is a model for studying how proteins recognize specific RNA structures. Mutational analysis of this compound has identified key amino acid residues (His-49, Glu-95, Arg-120, and His-136) that are crucial for its catalytic activity. nih.gov Further studies involving the creation of deletion mutants have pinpointed regions in the toxin that are responsible for targeting the ribosome, suggesting these domains may mimic the structures of native ribosomal proteins or elongation factors. nih.gov
Probing Ribosome Dynamics: The ability to introduce a specific, inactivating cut in the rRNA enables detailed investigation of the subsequent structural and functional changes in the ribosome. Techniques like ribosome profiling can then be used to analyze the global impact of such damage on translation. nih.govmdpi.com
Table 1: Research Findings on this compound's Application in Understanding Biological Processes
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Mechanism of Action | This compound is a specific RNase that cleaves a single phosphodiester bond in the α-sarcin loop (SRL) of the large ribosomal subunit's rRNA. | Demonstrates the critical role of the SRL in protein synthesis and provides a tool to study ribosome function. | nih.gov, nih.gov, cdnsciencepub.com |
| Catalytic Site Identification | Site-directed mutagenesis identified His-49, Glu-95, Arg-120, and His-136 as key catalytic residues. | Enhances understanding of the enzymatic mechanism of ribonucleases and protein-RNA interactions. | nih.gov |
| Ribosome Targeting | Deletion mutant analysis revealed specific domains in this compound responsible for ribosome targeting, which share homology with ribosomal proteins. | Suggests a mechanism of "molecular mimicry" for targeting the ribosome and provides insight into the evolution of toxins. | nih.gov |
| Inhibition of Protein Synthesis | Acts as one of the most potent inhibitors of protein synthesis known, with an IC50 in the picomolar range in cell-free systems. | Underscores the efficiency of enzymatic toxins and provides a benchmark for studying translational inhibitors. | nih.gov, cdnsciencepub.com |
Utility in Target Identification and Validation Studies
In drug discovery, target identification involves finding a biological molecule whose activity can be modulated by a therapeutic agent to produce a beneficial effect, while target validation confirms that modulating this target will indeed have the desired therapeutic outcome. nih.gov this compound's well-defined and highly specific mechanism makes it an excellent tool for target validation.
The primary molecular target of this compound is unequivocally the ribosomal α-sarcin loop. Its utility in validation studies lies not in identifying new targets, but in confirming the ribosome as a druggable target and exploring the consequences of its inhibition. portlandpress.com
Validating the α-Sarcin Loop: The lethality of this compound following a single cleavage event in the SRL validates this specific RNA structure as a critical vulnerability in eukaryotic cells. Any therapeutic agent that could successfully and specifically target the SRL would be expected to have potent cytotoxic activity.
Probing Downstream Pathways: By using this compound to induce a precise and rapid shutdown of protein synthesis, researchers can study the immediate downstream cellular responses. This helps to untangle the complex signaling cascades that are triggered by ribotoxic stress, which can include apoptosis. acs.org This provides a clean experimental system compared to less specific protein synthesis inhibitors that may have multiple off-target effects.
Establishing a "Phenotypic Anchor": The distinct cellular phenotype caused by this compound (i.e., protein synthesis inhibition via SRL cleavage) serves as a benchmark. When screening for new compounds, those that produce a similar cellular phenotype can be prioritized for further investigation to see if they share the same mechanism of action.
Table 2: this compound's Characteristics for Target Validation
| Characteristic | Description | Relevance to Target Validation | Reference(s) |
|---|---|---|---|
| High Specificity | Cleaves a single, specific phosphodiester bond in the 28S rRNA. | Allows for confident attribution of the observed cellular effects to the inhibition of a single molecular target (the ribosome), which is the essence of target validation. | nih.gov, nih.gov |
| High Potency | Effective at picomolar concentrations in vitro. | Demonstrates that the target is highly sensitive to inhibition, a desirable feature for a drug target. | nih.gov |
| Conserved Target | The α-sarcin loop sequence is highly conserved across all living species. | The tool can be used across a wide range of eukaryotic model systems to study a universally critical biological process. | nih.gov, nih.gov |
| Defined Mechanism | The biochemical action is precisely known (ribonuclease activity). | Provides a clear cause-and-effect relationship, allowing researchers to validate the consequences of inhibiting protein synthesis via this specific mechanism. | oup.com |
Development as a Lead Compound for Derivatization in Academic Drug Discovery Research (mechanistic focus)
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal properties that require modification (derivatization) to improve its profile. plos.org this compound's potent cytotoxicity makes it an attractive, albeit challenging, lead compound for anticancer drug development. The primary mechanistic goal of its derivatization is not to alter its core ribosome-inactivating function, but to control its delivery, restricting its potent action to target cells, such as cancer cells. mdpi.comannualreviews.org
Academic research has focused on genetically and chemically modifying this compound and its close homologue, restrictocin (B1170600), to create targeted therapeutics. creative-diagnostics.com The main strategy is the development of immunotoxins or other chimeric proteins. nih.gov
Genetic Engineering for Site-Specific Conjugation: One major challenge in creating immunotoxins is attaching the toxin to an antibody or ligand without inactivating either component. mdpi.com Research has shown that a synthetic gene for this compound can be expressed and used to create derivatives. For instance, cysteine residues that form natural disulfide bonds within the protein can be substituted with alanine (B10760859). nih.gov A new, accessible cysteine can then be engineered onto the surface of the toxin (e.g., the C147A mutant). nih.gov This provides a specific chemical handle for conjugation to a targeting moiety (like an antibody) without the need for non-specific cross-linking agents, thus preserving the toxin's potent ribosome-inactivating mechanism.
Creation of Chimeric Fusion Proteins: Another approach involves creating a single recombinant protein that fuses the toxin directly to a targeting ligand. Studies with restrictocin, which differs from this compound by only one amino acid, have demonstrated this principle. cdnsciencepub.com Researchers have fused restrictocin to ligands like Transforming Growth Factor alpha (TGF-α), which binds to the Epidermal Growth Factor Receptor (EGFR) that is often overexpressed on cancer cells. nih.gov These chimeric toxins, such as TGFα-restrictocin and restrictocin-TGFα, were shown to selectively kill cells expressing EGFR, demonstrating that the ribosome-inactivating domain can be successfully targeted. nih.gov The mechanistic principle is to use the ligand to deliver the toxin to the cell surface, after which the conjugate is internalized, allowing the toxin to reach the cytosol and inactivate ribosomes.
Table 3: Derivatization Strategies for this compound and Related Ribotoxins
| Strategy | Mechanistic Goal | Example | Outcome | Reference(s) |
|---|---|---|---|---|
| Site-Directed Mutagenesis | Create a specific site for conjugation to a targeting antibody while preserving the toxin's catalytic activity. | Substitution of native cysteine residues (C5A, C147A) in recombinant this compound. | The mitogillinC147A derivative retained high toxicity and could be directly conjugated to an antibody, creating a functional immunotoxin. | nih.gov |
| Recombinant Fusion Proteins | Fuse the toxin to a ligand that binds a specific cell-surface receptor (e.g., on cancer cells) to ensure targeted delivery. | Fusion of restrictocin to Transforming Growth Factor alpha (TGF-α). | The restrictocin-TGFα chimera selectively killed cells overexpressing the Epidermal Growth Factor Receptor (EGFR). | nih.gov |
| Immunoconjugates | Chemically link the toxin to a monoclonal antibody that recognizes a tumor-specific antigen. | Conjugation of recombinant this compound to an H65 antibody targeting the CD5 antigen on T-cell lines. | The resulting immunoconjugate was effective at killing the target T-cells. | nih.gov |
Emerging Research Directions and Future Perspectives in Mitogillin Studies
Identification of Novel Molecular Targets and Signaling Pathways
While the canonical target of mitogillin is the α-sarcin/ricin loop (SRL) of the large ribosomal subunit, current research is delving into other potential cellular interactions and downstream signaling consequences of its activity.
The primary and most well-documented molecular target of this compound is the ribosome. nih.gov It functions as a highly specific ribonuclease that cleaves a single phosphodiester bond between nucleotides G4325 and A4326 within the universally conserved SRL of the 28S rRNA in eukaryotic ribosomes. nih.gov This single cleavage event enzymatically inactivates the ribosome, leading to a potent inhibition of protein synthesis and subsequent cell death. nih.govresearchgate.net Studies involving point mutations have identified several amino acid residues, including His-49, Glu-95, Arg-120, and His-136, as critical components of the active site responsible for this catalytic activity. nih.gov
Beyond the ribosome, research suggests that ribotoxins like this compound interact with the cell membrane to gain entry into the cytosol. This interaction appears to be facilitated by the protein's structure, which allows it to engage with phospholipid bilayers, a process that is a prerequisite for its cytotoxic effect. oup.comnih.gov The amino-terminal β-hairpin of these toxins has been implicated in this interaction with membranes. nih.gov While no specific protein receptor has been identified, this ability to traverse lipid membranes is a key area of investigation for understanding its complete mechanism of action. oup.com
The ultimate consequence of this compound's action is the induction of apoptosis, or programmed cell death. google.com However, the precise signaling cascades that are triggered by ribosomal inactivation and lead to apoptosis are not fully elucidated. Research in the broader field of fungal pathogenesis and cellular stress response points towards the involvement of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. frontiersin.orgthermofisher.comwikipedia.org In Aspergillus fumigatus, the fungus that produces this compound, MAPK pathways are crucial for regulating responses to stress and morphogenesis. nih.gov While direct evidence of this compound modulating specific host cell MAPK pathways is still an area for future research, it is plausible that the cellular stress induced by protein synthesis inhibition could activate these cascades. The inhibition of protein synthesis is a major cellular stressor known to trigger apoptotic pathways, which often involve Bcl-2 family proteins and the activation of caspases. mdpi.comnih.gov Future studies are needed to map the specific signaling networks that link this compound's ribotoxic stress to the execution of apoptosis in target cells.
Integration with Systems Biology and Omics Approaches (e.g., proteomics, genomics, metabolomics)
The application of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the global cellular response to this compound. oup.comnih.gov These methods can provide a comprehensive picture of the changes in genes, proteins, and metabolites, revealing novel pathways and networks affected by the toxin.
Genomics and Transcriptomics : Genomic and transcriptomic analyses could identify genes and regulatory networks that are differentially expressed in response to this compound treatment. researchgate.netoup.com This could uncover cellular defense mechanisms, stress responses, and pro-apoptotic gene expression programs triggered by ribosomal inactivation. For instance, analyzing the transcriptome of cancer cells treated with this compound could reveal key survival pathways that, if inhibited, could enhance the toxin's efficacy. While comprehensive genomic studies on this compound's effects are currently limited, the tools of functional genomics are poised to provide significant insights. frontiersin.orgresearchgate.net
Proteomics : Proteomic analysis, using techniques like mass spectrometry, can identify changes in the cellular proteome following this compound exposure. asm.orgdiva-portal.orgnih.gov This could reveal not only the downstream effects of translation inhibition but also potential non-ribosomal protein interactors. A shotgun proteomic analysis of A. fumigatus hyphae treated with an antimicrobial peptide showed a 3.7-fold increase in this compound expression, highlighting the protein's role in the fungal stress response. asm.orgresearchgate.net Applying similar techniques to human cells treated with this compound could identify proteins involved in the apoptotic response or cellular resistance mechanisms.
Metabolomics : Metabolomics studies the complete set of small-molecule metabolites within a biological system. This approach could detail the metabolic consequences of this compound-induced cytotoxicity. By inhibiting protein synthesis, this compound likely causes profound shifts in cellular metabolism. Identifying these changes could uncover metabolic vulnerabilities that could be exploited in combination therapies.
The integration of these multi-omics datasets through a systems biology framework would allow for the construction of comprehensive models of this compound's mechanism of action. nih.gov This holistic view can connect the initial ribosome-targeting event to downstream changes in gene expression, protein function, and metabolic state, ultimately leading to a more complete understanding of its biological impact.
Advancements in Delivery Systems for Preclinical Research Applications
A significant challenge in harnessing the therapeutic potential of toxins like this compound is ensuring targeted delivery to diseased cells while minimizing damage to healthy tissues. Recent advancements in drug delivery systems are a key focus of preclinical research.
The most established targeted delivery strategy for this compound involves its use in immunoconjugates . nih.govdntb.gov.uabiosciencedbc.jp In this approach, the toxin is chemically linked to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells, such as cancer cells. nih.gov This creates a "magic bullet" that selectively delivers the potent cytotoxic payload. Research has focused on optimizing these immunoconjugates by modifying the toxin to facilitate conjugation and improve efficacy. researchgate.net For example, new immunotoxins based on the related ribotoxin α-sarcin have been developed with optimized linkers (e.g., furin-cleavable sites) to enhance the release of the toxic component inside the target cell. researchgate.net
Emerging nanotechnology platforms offer promising new strategies for this compound delivery. googleapis.comnih.govimmunologyresearchjournal.com These systems can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and hydrophobic drugs. | Can protect this compound from degradation in circulation, reduce immunogenicity, and potentially achieve passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.govgoogle.comru.nlunipd.it |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. The drug can be encapsulated within the polymer matrix or adsorbed onto the surface. | Allow for controlled and sustained release of this compound, improving its therapeutic window. Their surface can be easily modified with targeting ligands. frontiersin.org |
| Inorganic Nanoparticles (e.g., Gold, Iron Oxide) | Nanoparticles made from metals or metal oxides. They possess unique physical properties that can be exploited for therapy and imaging (theranostics). | Could enable combination therapy (e.g., photothermal therapy with this compound-based cytotoxicity) and allow for tracking of the delivery system within the body. |
These advanced delivery systems, which have shown promise for other potent anticancer drugs like Mitomycin C, are being explored in preclinical settings and could be adapted for this compound to enhance its therapeutic index in future research applications. nih.govnih.govgoogle.commdpi.com
Potential for Combination Research Strategies in Preclinical Models
To enhance the cytotoxic effects of this compound and overcome potential resistance mechanisms, researchers are exploring its use in combination with other therapeutic agents in preclinical models. The rationale is to target multiple, complementary cellular pathways simultaneously to achieve a synergistic effect. thermofisher.comgoogleapis.commdpi.com
One promising strategy is to combine this compound with standard chemotherapeutic agents . dntb.gov.ua Chemotherapies that induce DNA damage or cell cycle arrest could sensitize cancer cells to the protein synthesis inhibition caused by this compound. Preclinical studies for other targeted agents have shown that such combinations can often lead to improved outcomes compared to monotherapy. elsevier.esnih.gov
Another avenue is the combination of this compound with inhibitors of survival or anti-apoptotic pathways . novusbio.com Since this compound induces cell death via apoptosis, combining it with drugs that block anti-apoptotic proteins (like Bcl-2 or IAP inhibitors) could lower the threshold for apoptosis and increase the efficacy of the toxin. mdpi.comnovusbio.com
Furthermore, in the context of its fungal origin, combining this compound with other antifungal agents could be a strategy against fungal infections, particularly those caused by resistant strains. semanticscholar.org For instance, combining a ribotoxin with an agent that disrupts the fungal cell wall (like an echinocandin) could provide a multi-pronged attack. Preclinical models have demonstrated the value of combination therapy for invasive aspergillosis, the disease caused by the fungus that produces this compound. semanticscholar.org
While clinical and extensive preclinical data on this compound-specific combination therapies are still emerging, the mechanistic foundation for such strategies is strong. googleapis.comfrontiersin.orgbiontech.de Future preclinical studies will be essential to identify the most effective and synergistic combinations, paving the way for potential translational applications.
Q & A
Basic Research Questions
Q. What methodologies are recommended for recombinant mitogillin expression and purification in E. coli?
- Methodological Answer : Recombinant this compound expression involves PCR amplification of the synthetic gene using Taq polymerase, followed by cloning into expression vectors (e.g., pING3522 with the araB promoter). Key steps include:
Gene Assembly : Use overlapping oligonucleotides (e.g., Mito-1 to Mito-8) for PCR-based assembly .
Cloning : Restriction digestion (SphI/XhoI) and ligation into intermediate vectors (e.g., pMITO19) for sequence verification .
Expression : Induce with arabinose and purify via SDS-PAGE/Western blot validation using anti-mitogillin antisera .
Characterization : Confirm purity via SDS-PAGE and quantify activity using ribonucleolytic assays (e.g., IC50 = 9.7 pM in protein synthesis inhibition) .
Q. What assays are used to quantify this compound's ribonucleolytic activity?
- Methodological Answer :
- In Vitro Translation Inhibition : Measure IC50 values using rabbit reticulocyte lysates .
- Zymogram Electrophoresis : Resolve proteins on non-denaturing gels with RNA substrates to visualize RNase activity .
- Kinetic Analysis : Monitor ribonucleolytic reaction rates under varying pH (4.0–8.0) and ionic strength (50–200 mM KCl) to assess enzymatic efficiency .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed Protocols : Include PCR cycling conditions (e.g., 94°C denaturation, 55°C annealing, 72°C extension) and vector maps .
- Data Transparency : Report absolute numerical data (not just percentages) and statistical methods (e.g., t-tests for activity comparisons) .
- Supporting Information : Provide primer sequences, restriction sites, and mutant protein yields in appendices .
Advanced Research Questions
Q. How can site-directed mutagenesis elucidate this compound's functional domains?
- Methodological Answer :
Design Primers : Use oligonucleotides (e.g., RK-01/RK-02) to target regions like Lys13–Leu23 or Arg77–Gln83 for deletion .
Mutant Production : Express mutants in E. coli and validate via SDS-PAGE/Western blot .
Activity Profiling : Compare ribonucleolytic rates of mutants vs. wild-type (Table I):
| Deletion Region | RNase Activity Change |
|---|---|
| Lys13–Lys16 | Increased |
| Arg77–Gln83 | Decreased |
| Asp56–Lys60 | No change |
| Data from zymogram assays and kinetic studies . |
Structural Analysis : Corrogate deletions with predicted α-helix/β-sheet disruptions using homology modeling .
Q. How can researchers resolve contradictory data in this compound's enzymatic activity across studies?
- Methodological Answer :
- Variable Standardization : Control buffer composition (e.g., Mg²⁺ concentration affects Taq polymerase fidelity in gene assembly) .
- Assay Validation : Replicate experiments under identical conditions (pH, temperature) and include positive/negative controls (e.g., RNase A) .
- Meta-Analysis : Use systematic reviews to compare IC50 values and activity trends across publications (e.g., IC50 ranges from 0.5–15 pM) .
Q. What strategies optimize this compound's recombinant yield without compromising activity?
- Methodological Answer :
- Vector Optimization : Use high-copy plasmids (e.g., pING3522) with strong promoters (araB) and peptide leaders (peZB) for secretion .
- Induction Timing : Monitor OD600 and harvest at mid-log phase (e.g., 0.6–0.8) to balance biomass and protein stability .
- Purification Tweaks : Test affinity tags (e.g., His-tag) or ion-exchange chromatography to improve recovery .
Methodological Considerations
Q. How to design robust studies on this compound's interaction with eukaryotic ribosomes?
- Methodological Answer :
- Ribosome Isolation : Use sucrose density gradients to purify 80S ribosomes from yeast or mammalian cells .
- Binding Assays : Employ surface plasmon resonance (SPR) or fluorescence quenching to measure dissociation constants (Kd) .
- Cryo-EM : Resolve this compound-ribosome complexes at near-atomic resolution to identify contact residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
